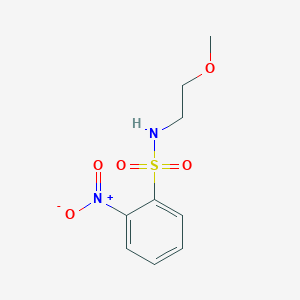

N-(2-methoxyethyl)-2-nitrobenzenesulfonamide

Description

Chemical Profile of N-(2-Methoxyethyl)-2-nitrobenzenesulfonamide

Structural Characteristics and Nomenclature

This compound possesses the molecular formula C9H12N2O5S and exhibits a molecular weight of 260.27 g/mol. The compound's systematic IUPAC nomenclature accurately reflects its structural composition, featuring a benzene ring substituted with a nitro group at the ortho position relative to the sulfonamide functionality. The structural architecture encompasses several key functional groups that contribute to its chemical identity and reactivity profile.

The molecule's core structure consists of a benzene ring bearing a sulfonamide group (-SO2NH-) at the 1-position and a nitro group (-NO2) at the 2-position. The nitrogen atom of the sulfonamide moiety is further substituted with a 2-methoxyethyl chain (-CH2CH2OCH3), creating an extended aliphatic substituent that influences the compound's solubility and conformational behavior. This substitution pattern places the nitro group in an ortho relationship to the sulfonamide functionality, potentially enabling intramolecular interactions that may affect the molecule's stability and reactivity.

The compound's structural representation can be expressed through various chemical notation systems. The canonical SMILES notation is recorded as COCCNS(=O)(=O)C1=CC=CC=C1N+[O-], while the InChI identifier is InChI=1S/C9H12N2O5S/c1-16-7-6-10-17(14,15)9-5-3-2-4-8(9)11(12)13/h2-5,10H,6-7H2,1H3. The compound's InChIKey, ODTRPJAVGKARTK-UHFFFAOYSA-N, provides a unique hash-based identifier for database searches and computational applications.

Physicochemical Properties

Solubility and Stability Profiles

The solubility characteristics of this compound are influenced by its amphiphilic nature, combining polar sulfonamide and nitro groups with the relatively nonpolar methoxyethyl chain. The compound demonstrates good solubility in organic solvents such as dichloromethane, reflecting the contribution of its aromatic benzene core and the hydrophobic character of the methoxyethyl substituent. However, its water solubility is limited due to the predominance of hydrophobic structural elements over the polar functional groups.

The stability profile of this sulfonamide derivative is governed by several structural factors. The presence of the electron-withdrawing nitro group at the ortho position relative to the sulfonamide moiety creates an electronically perturbed system that may influence the compound's susceptibility to nucleophilic attack or hydrolytic degradation. The methoxyethyl substituent on the sulfonamide nitrogen provides steric hindrance that can protect the sulfur center from certain types of chemical attack, potentially enhancing the overall stability of the molecule under ambient conditions.

Storage considerations for this compound typically require protection from light and moisture, as the nitro group can undergo photochemical reactions and the sulfonamide functionality may be susceptible to hydrolysis under strongly acidic or basic conditions. The compound's melting point and other thermal properties provide important indicators of its solid-state stability, though specific values require experimental determination through differential scanning calorimetry or similar analytical techniques.

Spectroscopic Signatures (NMR, IR, MS)

The spectroscopic characterization of this compound reveals distinctive signatures that enable its identification and structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the compound's molecular framework, with proton NMR (1H NMR) expected to show characteristic signals for the aromatic protons, the methoxyethyl chain, and the sulfonamide NH group. The aromatic region typically displays a complex multipicity pattern reflecting the substituted benzene ring, while the aliphatic region shows distinct signals for the OCH3, OCH2, and NCH2 groups.

Carbon-13 NMR (13C NMR) spectroscopy offers complementary structural information, with the aromatic carbons appearing in the 120-150 ppm region and the aliphatic carbons of the methoxyethyl chain resonating at higher field. The carbon bearing the nitro group typically appears as a distinguishable signal due to the strong electron-withdrawing effect of the nitro substituent, while the methoxy carbon exhibits a characteristic upfield shift compared to other sp3 carbons in the molecule.

Infrared (IR) spectroscopy reveals several diagnostic absorption bands that confirm the presence of key functional groups. The nitro group typically exhibits strong antisymmetric and symmetric stretching vibrations around 1530-1550 cm⁻¹ and 1350-1370 cm⁻¹, respectively. The sulfonamide functionality displays characteristic S=O stretching vibrations in the 1150-1350 cm⁻¹ region, with the specific frequency dependent on the electronic environment and hydrogen bonding interactions. The NH stretching vibration of the sulfonamide group appears in the 3200-3400 cm⁻¹ region, while the C-H stretching vibrations of the aromatic and aliphatic portions contribute to the 2800-3100 cm⁻¹ region.

Mass spectrometry (MS) provides molecular weight confirmation and fragmentation pattern analysis for this compound. The molecular ion peak appears at m/z 260 (for the protonated molecular ion [M+H]+), with characteristic fragmentation patterns including loss of the methoxyethyl group and subsequent breakdown of the remaining sulfonamide-nitrobenzene portion. High-resolution mass spectrometry enables precise molecular formula determination, with the exact mass calculated as 260.046692 u.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide valuable insights into the electronic structure and conformational preferences of this compound. DFT studies using functionals such as B3LYP with appropriate basis sets can predict optimized molecular geometries, revealing the preferred spatial arrangement of the nitro group, sulfonamide moiety, and methoxyethyl chain. These calculations indicate that the molecule adopts a conformation that minimizes steric clashes while potentially allowing for favorable electrostatic interactions between the electron-rich methoxy oxygen and the electron-deficient regions near the nitro group.

The computational analysis reveals important geometric parameters including bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional structure. The S-N bond length in the sulfonamide group, the C-N bond connecting the nitrogen to the methoxyethyl chain, and the orientation of the nitro group relative to the benzene ring plane are critical structural features that influence the compound's chemical reactivity and intermolecular interactions. DFT calculations also provide information about the molecule's dipole moment, which affects its solubility behavior and potential for forming hydrogen bonds or other non-covalent interactions.

Vibrational frequency calculations using DFT methods enable the prediction of IR and Raman spectra, allowing for comparison with experimental spectroscopic data and providing assignments for observed vibrational modes. These theoretical predictions are particularly valuable for understanding the coupling between different vibrational modes and for identifying characteristic frequencies that can be used for analytical identification of the compound in complex mixtures.

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c1-16-7-6-10-17(14,15)9-5-3-2-4-8(9)11(12)13/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTRPJAVGKARTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364967 | |

| Record name | N-(2-methoxyethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89840-62-0 | |

| Record name | N-(2-methoxyethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or chemical reductants like tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to deprotonate the nucleophile and facilitate the reaction.

Major Products:

Reduction: The major product of the reduction of the nitro group is N-(2-methoxyethyl)-2-aminobenzenesulfonamide.

Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

MOE-NBS has been investigated as a potential photosensitizer in photodynamic therapy (PDT). When exposed to specific wavelengths of light, it generates reactive oxygen species (ROS), which can induce cell death in various cancer types, including skin, lung, and brain cancers. Preclinical studies have shown promising results, with MOE-NBS effectively reducing tumor sizes and improving survival rates in animal models.

- Efficacy : Significant tumor reduction was observed in studies involving MOE-NBS as a PDT agent.

- Safety Profile : Research has focused on assessing potential skin photosensitivity and systemic toxicity associated with its use.

1.2 Antimicrobial Properties

The compound exhibits significant biological activity by inhibiting certain enzymes and affecting cellular processes. It has shown potential as an antimicrobial agent, particularly against bacterial growth mechanisms. MOE-NBS may interfere with carbonic anhydrase enzymes, which are crucial for various physiological processes .

Polymer Chemistry

2.1 Thermoresponsive Polymers

In polymer chemistry, MOE-NBS has been utilized to synthesize thermoresponsive polymers such as poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm). These polymers exhibit a lower critical solution temperature (LCST) around 40°C, making them suitable for applications in drug delivery systems and tissue engineering.

- Biocompatibility : PMOEAm-based hydrogels have been explored for their potential in tissue engineering due to their favorable biocompatibility profiles.

Biochemical Interactions

3.1 Enzyme Inhibition

MOE-NBS has been studied for its interaction with various biomolecules, particularly its inhibition of carbonic anhydrase IX (CA IX), which is linked to tumor growth and metastasis. This inhibition suggests potential therapeutic implications for cancer treatment .

- Mechanism of Action : The compound's interactions with cytochrome P450 enzymes indicate it could influence drug metabolism and toxicity profiles within biological systems .

Case Study 1: Photodynamic Therapy

A study investigated the efficacy of MOE-NBS in PDT against MDA-MB-231 breast cancer cells. The results indicated that treatment with MOE-NBS significantly increased the percentage of apoptotic cells compared to controls, demonstrating its potential as an effective therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Activity

Research on the antimicrobial properties of MOE-NBS revealed that it effectively inhibited the growth of several bacterial strains by targeting carbonic anhydrases involved in bacterial metabolism. The compound's ability to disrupt these pathways highlights its potential as a novel antimicrobial agent.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Therapy | Photosensitizer in PDT for various cancers | Effective tumor reduction; improved survival rates |

| Antimicrobial Properties | Inhibition of bacterial growth mechanisms | Significant antimicrobial activity against specific strains |

| Polymer Chemistry | Synthesis of thermoresponsive polymers for drug delivery | Biocompatible hydrogels suitable for tissue engineering |

| Enzyme Inhibition | Interaction with carbonic anhydrase IX; implications for cancer therapy | Potential therapeutic target for tumor growth inhibition |

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-nitrobenzenesulfonamide depends on its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes, making it useful in the development of antibacterial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(2-methoxyethyl)-2-nitrobenzenesulfonamide, focusing on substituent variations, molecular properties, and applications:

Substituent Effects on Physicochemical Properties

- Polarity and Solubility : The 2-methoxyethyl group in this compound enhances hydrophilicity compared to its ethyl analog (C₈H₁₀N₂O₄S) . The hydroxyethyl derivative (C₈H₁₀N₂O₅S) exhibits higher polarity due to the hydroxyl group, correlating with its solid-state stability (mp 83–85°C) .

- Steric and Electronic Effects: Bulky substituents like the chroman-4-yl group (C₁₅H₁₄N₂O₅S) reduce reactivity in alkylation reactions, necessitating Mitsunobu conditions for efficient synthesis .

Structural and Electronic Comparisons

- Crystal Packing : X-ray studies of N-(3-methoxybenzoyl)-2-methylbenzenesulfonamide reveal intermolecular hydrogen bonds (N–H···O and C–H···O) stabilizing the lattice, a feature common to sulfonamides .

- Electronic Properties : HOMO-LUMO analysis of N-(3-methylphenyl)-2-nitrobenzenesulfonamide indicates electron-withdrawing nitro groups lower energy gaps, enhancing reactivity .

Biological Activity

N-(2-methoxyethyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative that exhibits significant biological activity, particularly in the fields of antimicrobial and enzyme inhibition. This article discusses its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13N3O4S and a molecular weight of approximately 273.29 g/mol. Its structure features a methoxyethyl group , which enhances solubility and biological activity, a nitro group that contributes to its reactivity, and a sulfonamide moiety known for its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound has been found to inhibit enzymes such as carbonic anhydrase IX, which is implicated in tumor growth and metastasis. This inhibition is crucial for developing cancer therapies.

- Antimicrobial Activity : The compound shows potential as an antimicrobial agent by disrupting bacterial growth mechanisms. It may act similarly to other nitro-containing compounds, where reduction of the nitro group leads to toxic intermediates that bind to DNA, causing cell death .

- Cell Signaling Modulation : In vitro studies indicate that this compound can influence cell signaling pathways, affecting processes like cell proliferation and apoptosis. Its interactions with cytochrome P450 enzymes suggest implications for drug metabolism.

Antimicrobial Efficacy

A study highlighted the antimicrobial properties of nitro compounds, indicating that this compound could serve as a treatment for infections caused by various microorganisms. The mechanism involves the activation of the nitro group to produce reactive species that damage cellular components .

Enzyme Interaction Studies

Research has shown that this compound can effectively bind to various biomolecules, influencing their activity. For instance, it inhibits carbonic anhydrase IX, which plays a role in acid-base balance and is a target in cancer therapy.

Comparative Analysis with Similar Compounds

The following table summarizes comparisons with related sulfonamide derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methoxy-2-nitrobenzenesulfonamide | Methoxy group without ethyl chain | Different enzyme inhibition profiles |

| N-(2-methylphenyl)-2-nitrobenzenesulfonamide | Methylphenyl substitution | Distinct biological activities |

| N-(4-chlorophenyl)-2-nitrobenzenesulfonamide | Chlorine substitution | Different reactivity due to chlorine's effects |

| N-(benzyl)-2-nitrobenzenesulfonamide | Benzyl group instead of methoxyethyl | Potentially different pharmacokinetics |

This comparison illustrates how variations in substituents influence the biological activity and reactivity of these compounds.

Case Studies and Research Findings

Several studies have focused on the biological implications of nitro-containing compounds similar to this compound:

- A review discussed the diverse biological activities of nitro compounds, emphasizing their role as antimicrobial agents through mechanisms involving DNA damage via reactive intermediates produced upon reduction .

- Another study indicated that certain nitro derivatives could exhibit anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-methoxyethyl)-2-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : A common synthetic approach involves reacting 2-nitrobenzenesulfonyl chloride with 2-methoxyethylamine under basic conditions (e.g., aqueous NaHCO₃ or pyridine) to facilitate nucleophilic substitution. Key steps include:

Intermediate Formation : Mix equimolar reactants in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

Optimization involves adjusting stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and reaction time (6–12 hours at room temperature) to maximize yield (>70%) .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (e.g., δ ~8.0 ppm for aromatic protons, δ ~3.5 ppm for methoxy groups) .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Assign peaks to confirm the presence of the methoxyethyl group (δ 3.2–3.6 ppm) and nitrobenzene ring (δ 7.5–8.2 ppm).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 275.06 for C₉H₁₂N₂O₅S).

- X-ray Crystallography : Resolve crystal structures to validate bond lengths (e.g., S–N bond ~1.63 Å) and torsion angles (e.g., S–N–C–O dihedral angle ~75°) .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its reactivity or biological interactions?

- Methodological Answer : Conformational analysis via X-ray crystallography reveals that the sulfonamide group adopts an anti conformation relative to the nitro group, while the methoxyethyl chain introduces steric effects. Key parameters:

- Torsion Angles : S–N–C–O ~64° (twisting at the sulfonamide linkage).

- Dihedral Angles : ~89° between the nitrobenzene and methoxyethyl planes.

These features impact hydrogen-bonding capacity (e.g., N–H···O=S interactions in crystal packing) and solubility in polar solvents. Computational modeling (e.g., DFT) predicts that planar distortions reduce electrophilicity at the sulfonyl group .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar sulfonamide derivatives?

- Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting or missing peaks) arise from:

- Dynamic Effects : Rotameric exchange in the methoxyethyl chain (observed via variable-temperature NMR).

- Impurity Artifacts : Trace solvents or byproducts (e.g., unreacted sulfonyl chloride).

Solutions include:

2D NMR (COSY, HSQC) : Assign overlapping proton signals.

High-Resolution Mass Spectrometry (HRMS) : Rule out adducts or isotopic interference.

Crystallographic Validation : Compare experimental vs. simulated powder XRD patterns .

Q. How can computational methods predict the biological or material science applications of this compound?

- Methodological Answer :

- Molecular Docking : Screen against enzyme targets (e.g., carbonic anhydrase) using the sulfonamide’s H-bond donor/acceptor profile.

- HOMO-LUMO Analysis : Calculate energy gaps (ΔE ~4.5 eV) to assess redox activity for optoelectronic materials.

- Solubility Parameters : Use COSMO-RS simulations to optimize solvent systems for crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.